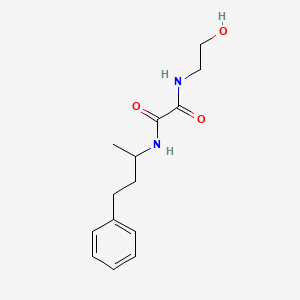
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide
Descripción general
Descripción
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide, also known as MPD-PEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of phenethylamine and has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, norepinephrine, and serotonin. It has been found to increase the release of these neurotransmitters and to inhibit their reuptake, leading to increased neurotransmitter activity and improved cognitive function.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been found to have various biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, improved cognitive function, and decreased inflammation. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide in lab experiments is its potential therapeutic properties for the treatment of neurological disorders. Additionally, its ability to increase neurotransmitter activity and improve cognitive function make it a promising candidate for further investigation. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to develop targeted treatments.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide. One area of interest is its potential therapeutic properties for the treatment of neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further investigation is needed to fully understand the mechanism of action and to develop targeted treatments. Finally, research on the safety and efficacy of N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide in human trials is needed to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been the subject of various scientific studies, particularly in the field of neuroscience. It has been found to have potential therapeutic properties for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various other diseases.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(7-8-12-5-3-2-4-6-12)16-14(19)13(18)15-9-10-17/h2-6,11,17H,7-10H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAPIOFMRYJXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4175170.png)

![methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate](/img/structure/B4175190.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4175194.png)
![methyl 4-({[(5-{1-[(2-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4175203.png)
![ethyl 4-({[(4-allyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4175206.png)

![1-(2-chloro-4-nitrophenyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4175221.png)
amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B4175228.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4175232.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4175235.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175243.png)
![methyl 4-[(4-tert-butylbenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4175252.png)